molecular formula C23H21N5 B11611756 (5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11611756
M. Wt: 367.4 g/mol
InChI Key: FEBPUFDVCDWDKZ-WQRHYEAKSA-N
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Description

(5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE is a complex organic compound that features a cyclopenta[b]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often include the use of a base such as triethylamine and an alkylating agent like benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the pyrrolidine ring is particularly significant for binding to biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications .

Mechanism of Action

The mechanism of action of (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE involves its interaction with specific molecular targets. The pyrrolidine ring and the cyano groups play crucial roles in binding to enzymes and receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for developing new therapeutic agents and materials with tailored properties .

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C23H21N5/c1-14-18(11-16-5-7-17(8-6-16)28-9-3-4-10-28)21-15(2)20(13-25)23(26)27-22(21)19(14)12-24/h5-8,11H,3-4,9-10H2,1-2H3,(H2,26,27)/b18-11-

InChI Key

FEBPUFDVCDWDKZ-WQRHYEAKSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)N4CCCC4)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)N4CCCC4)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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